molecular formula C21H16N2O5S B118586 Susalimod CAS No. 149556-49-0

Susalimod

Cat. No.: B118586
CAS No.: 149556-49-0
M. Wt: 408.4 g/mol
InChI Key: WJLQPSZXCOYTHS-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Susalimod is known to interact with various biomolecules, particularly enzymes and proteins. It is extensively excreted in the bile in various animal species . It has been observed to induce bile duct hyperplasia after long-term treatment of dogs with doses exceeding 25 mg/kg .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Specifically, it has been shown to decrease lipopolysaccharide (LPS)-induced elevated serum levels of the proinflammatory cytokine tumor necrosis factor-α (TNF-α) in a concentration-related manner .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with TNF-α. It is suggested to inhibit the synthesis of TNF-α . The integrated pharmacokinetic-pharmacodynamic model estimated the in vivo potency of this compound in the mouse to be 293 μM .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown that this compound is highly enriched in the bile, in a saturable manner, after oral administration . This indicates that the compound’s stability, degradation, and long-term effects on cellular function may vary over time.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in dogs, this compound induced bile duct hyperplasia after long-term treatment with doses exceeding 25 mg/kg .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is extensively excreted in the bile in various animal species, suggesting that it interacts with enzymes or cofactors involved in biliary excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is highly enriched in the bile after oral administration, suggesting that it interacts with transporters or binding proteins involved in biliary excretion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of susalimod involves several key steps:

    Palladium-catalyzed coupling: Methyl 5-iodosalicylate is coupled with trimethylsilyl acetylene to produce ethynyl salicylate.

    Cleavage of the trimethylsilyl group: The protecting group is cleaved using potassium fluoride in dimethylformamide.

    Condensation: 4-iodobenzenesulfonyl chloride is condensed with 2-amino-3-methylpyridine to obtain sulfonamide.

    Suzuki coupling: The acetylene and iodosulfonamide are coupled to furnish diaryl acetylene.

    Saponification: The methyl ester group is saponified with sodium hydroxide to provide the target carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Susalimod undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to form different reduced species.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Susalimod has been extensively studied for its immunomodulating properties. It has shown potential in:

Comparison with Similar Compounds

Susalimod is structurally similar to sulphasalazine, another immunomodulatory drug. this compound has unique properties that differentiate it from other similar compounds:

Similar Compounds

  • Sulphasalazine
  • Infliximab
  • Adalimumab
  • Etanercept

These compounds share similar therapeutic targets but differ in their chemical structures, pharmacokinetics, and specific applications.

Properties

IUPAC Name

2-hydroxy-5-[2-[4-[(3-methylpyridin-2-yl)sulfamoyl]phenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-14-3-2-12-22-20(14)23-29(27,28)17-9-6-15(7-10-17)4-5-16-8-11-19(24)18(13-16)21(25)26/h2-3,6-13,24H,1H3,(H,22,23)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLQPSZXCOYTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#CC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164336
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149556-49-0
Record name Susalimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149556490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Susalimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUSALIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5MPG6F043
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate (15.5 g, 35 mmol) was refluxed in potassium hydroxide (10 g, 0.15 mol) in water (100 ml) for 1 h. After cooling to ca 70° C., ethyl acetate (50 ml) was added and hydrochloric acid was added to reach pH 7-8. Cooling during stirring and then filration gave a solid that was disolved in acetone (100 ml) and water (100 ml). The solution was acidified at ca 50° C. and cooled, filtered and washed with water. Yield 8.0 g (56%).
Name
Ethyl 2-hydroxy-5-[[4-[(3-methyl-2-pyridinylamino)sulfonyl]phenyl]ethynyl]benzoate
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-methyl-2-pyridinamine (1.3 g, 12 mmol) was dissolved in dry pyridine (20 ml) and ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate (4.1 g, 10 mmol) was added. The solution was kept at ambient temperature for 18 h. The solvent was evaporated and the residue dissolved in a small amount of tetrahydrofuran. The solution was added to a refluxing solution of potassium hydroxide (6 g) in water (100 ml) and ethanol (50 ml). After 15 min the solution was acidified with formic acid to produce a precipitate. The solid was collected by filtration, washed with water and dried. Yield 1.2 g, 29%.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl 2- acetyloxy-5-[(4-chlorosulfonylphenyl)ethynyl]-benzoate
Quantity
4.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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